Perillaldehyde is one of the key constituents of the essential oil of Perilla frutescens, which is used in traditional Chinese herbal medicines. It exhibits various pharmacological activities such as antidepressant, anti-inflammatory, neuroprotective and anti-fungal effects. Perillaldehyde is utilized as a flavor compound in various foods and beverages and also as a fragrance ingredient in the perfume industry for its characteristic mint-like cinnamon odor.
(S)-(-)-Perillaldehyde is a monoterpene aldehyde mainly found in the herb, Perilla frutescens. It is the key volatile flavor compound of orange juice and mandarin peel oil.
(-)-Perillaldehyde is a natural product found in Rhodiola rosea, Perilla frutescens, and Plectranthus scutellarioides with data available.
(-)-Perillaldehyde
CAS No.: 18031-40-8
Cat. No.: VC21349193
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18031-40-8 |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | (4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde |
Standard InChI | InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 |
Standard InChI Key | RUMOYJJNUMEFDD-SNVBAGLBSA-N |
Isomeric SMILES | CC(=C)[C@H]1CCC(=CC1)C=O |
SMILES | CC(=C)C1CCC(=CC1)C=O |
Canonical SMILES | CC(=C)C1CCC(=CC1)C=O |
Chemical Properties
Structure and Physical Properties
(-)-Perillaldehyde (S-(-)-Perillaldehyde) possesses the molecular formula C₁₀H₁₄O with a molecular weight of 150.2 g/mol . The compound features a cyclohexene ring with an isopropenyl substituent and an aldehyde functional group. This specific arrangement of functional groups contributes to its unique chemical properties and biological activities.
The compound exists as a liquid at room temperature with a distinctive mint-like, cinnamon aroma. Its chemical structure can be represented by the canonical SMILES notation: C=C(C)[C@@H]1CC=C(C=O)CC1, which indicates the S-configuration at the chiral center .
Table 1: Physical and Chemical Properties of (-)-Perillaldehyde
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄O |
Molecular Weight | 150.2 g/mol |
CAS Number | 18031-40-8 |
Physical State | Liquid at room temperature |
Odor | Mint-like, cinnamon |
Solubility | DMF: 10 mg/mL; DMSO: 2 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
Synonyms | (S)-(-)-Perillaldehyde, (-)-Perillaldehyde, L-Perillaldehyde |
Stereochemistry
The stereochemistry of (-)-perillaldehyde is crucial for its biological activity. The naturally occurring form has the S-configuration at the chiral center, which is denoted by the (-) prefix indicating its levorotatory nature (rotating plane-polarized light counterclockwise). The stereochemical configuration plays a significant role in the compound's interaction with biological targets and its resulting pharmacological effects.
Natural Sources
Primary Sources
The primary natural source of (-)-perillaldehyde is Perilla frutescens, commonly known as perilla or Japanese shiso . This annual herb belongs to the mint family (Lamiaceae) and has been cultivated in East Asian countries for centuries for culinary and medicinal purposes. The compound is a major component in the essential oil contained in Perillae Herba .
Japanese shiso leaves are particularly rich in (-)-perillaldehyde, where it occurs alongside other terpenes and phenolic compounds . The concentration of (-)-perillaldehyde in perilla essential oil can vary but is typically a predominant component, contributing significantly to the plant's characteristic aroma and flavor.
Environmental Formation
Interestingly, (-)-perillaldehyde also occurs as an atmospheric pollutant formed from the oxidation of various terpenes, such as limonene and α-pinene . This environmental formation pathway represents an additional source of the compound in certain environments, particularly in areas with high concentrations of terpene emissions from vegetation.
Biological Activities
Antimicrobial Properties
(-)-Perillaldehyde exhibits significant antimicrobial activity against various microorganisms. Studies have demonstrated that it can reduce the total air microbial count in a testing room by 53% when sprayed at a concentration of 5 mg/m³ . This property suggests potential applications in air purification and disinfection.
The antimicrobial mechanism of (-)-perillaldehyde likely involves disruption of microbial cell membranes, similar to other terpene compounds. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death in susceptible microorganisms.
Nematocidal Activity
Research has shown that (-)-perillaldehyde possesses potent nematocidal activity. At a concentration of 250 μg/ml, it induces 97% mortality in Caenorhabditis elegans soil nematodes . This finding highlights the potential application of (-)-perillaldehyde in agricultural pest management, particularly for nematode control in crop production.
Antioxidant and Anti-inflammatory Effects
One of the most significant biological activities of (-)-perillaldehyde is its antioxidant capacity and ability to modulate inflammatory responses. Studies have demonstrated that perillaldehyde activates the NRF2/HO1 antioxidant pathway in human keratinocytes . This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxifying enzymes.
Additionally, (-)-perillaldehyde inhibits benzo(a)pyrene (BaP)-induced activation of the aryl hydrocarbon receptor (AHR), which is associated with the production of reactive oxygen species (ROS) . By inhibiting this pathway, (-)-perillaldehyde reduces oxidative stress and prevents the release of pro-inflammatory chemokines such as CCL2 .
Table 2: Biological Activities of (-)-Perillaldehyde
Research Findings
Effects on AHR Signaling and NRF2 Pathway
A significant research finding regarding (-)-perillaldehyde is its dual action on cellular signaling pathways related to oxidative stress and inflammation. In human keratinocytes, perillaldehyde has been shown to inhibit BaP-induced AHR activation and subsequent ROS production . AHR is a ligand-activated transcription factor that, when activated by environmental pollutants like BaP, can lead to increased production of ROS and inflammatory mediators.
Simultaneously, perillaldehyde activates the NRF2 antioxidant pathway and increases the expression of heme oxygenase-1 (HO-1) . NRF2 is a master regulator of cellular antioxidant responses, controlling the expression of numerous genes involved in detoxification and antioxidant defense. This dual mechanism—inhibition of pro-oxidant pathways and activation of antioxidant systems—positions (-)-perillaldehyde as a promising compound for preventing or treating conditions associated with oxidative stress and inflammation.
Environmental and Air Quality Applications
Research has demonstrated the potential of (-)-perillaldehyde as an air purifying agent. Studies examining the antimicrobial effect of various compounds on airborne microbes found that (-)-perillaldehyde significantly reduced total microbial counts in air . This finding suggests applications in indoor air quality improvement, particularly in settings where airborne microbial contamination is a concern.
The effectiveness of (-)-perillaldehyde against airborne microbes, coupled with its natural origin and pleasant aroma, makes it an attractive alternative to synthetic air purifiers and disinfectants. Further research in this area could lead to the development of novel air quality improvement products based on this natural compound.
Synthesis and Chemical Modifications
Stereoselective Synthesis
Several approaches have been developed for the synthesis and modification of (-)-perillaldehyde. One method involves the synthesis of aminodiols via reductive amination of perillaldehyde. This process begins with the reduction of (S)-perillaldehyde using a Pt/C catalyst in an n-hexane/EtOAc solvent system .
The resulting aldehyde can then be transformed into allylamines through reductive amination with (S)- and (R)-1-phenylethylamine in good yield . These amine moieties can be protected by the BOC (tert-butyloxycarbonyl) group and hydroxylated in a stereoselective manner using the OsO₄/NMO catalytic system to produce cis-vicinal aminodiols .
Synthesis via Overman Rearrangement
Another synthetic approach utilizes the Overman rearrangement of perillyl alcohol. Dihydroperyllaldehyde can serve as a starting material for the synthesis of 3-amino-1,2-diols, where the amino function is connected directly to the cyclohexane ring . Reduction of dihydroperyllaldehyde yields 8,9-dihydroperillic alcohol, which undergoes Overmann rearrangement to produce a diastereoisomeric mixture of N-trichloroacetyl-protected allyl amines .
These synthetic methods demonstrate the versatility of (-)-perillaldehyde as a starting material for the creation of more complex molecules with potential bioactivities. The stereoselective nature of these syntheses is particularly important for maintaining or enhancing the biological activity of the resulting compounds.
Applications
Food and Flavor Industry
(-)-Perillaldehyde has significant applications in the food industry as a flavoring agent due to its distinctive mint-like, cinnamon odor . It is used as a food additive for flavoring various products, contributing a unique taste profile. The compound is generally recognized as safe for human consumption at typical usage levels.
An interesting derivative of (-)-perillaldehyde is perillartine, also known as "perilla sugar," which is the oxime of perillaldehyde . This compound is approximately 2000 times sweeter than sucrose and is used in Japan as a sweetener . The extreme sweetness of perillartine demonstrates how slight modifications to the chemical structure of (-)-perillaldehyde can dramatically alter its properties and applications.
Perfumery and Cosmetics
In the perfumery industry, (-)-perillaldehyde is valued for its ability to add spiciness to fragrances . It can be readily converted to perilla alcohol, which is also used in perfumery for its aromatic properties . The pleasant, distinctive aroma of (-)-perillaldehyde makes it a valuable ingredient in various scented products.
The antioxidant properties of (-)-perillaldehyde also suggest potential applications in cosmetic formulations designed to protect skin from oxidative stress and environmental damage. Its ability to activate the NRF2 antioxidant pathway in keratinocytes indicates potential benefits for skin health and protection .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume